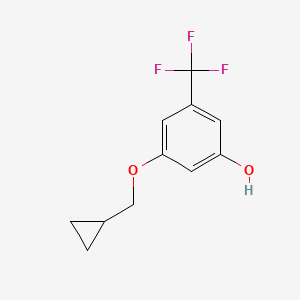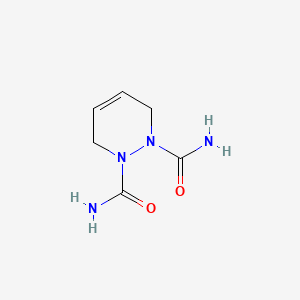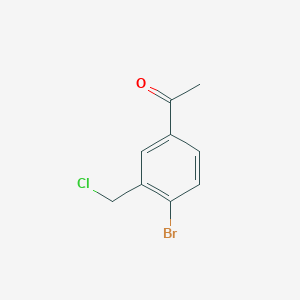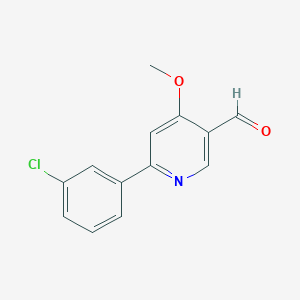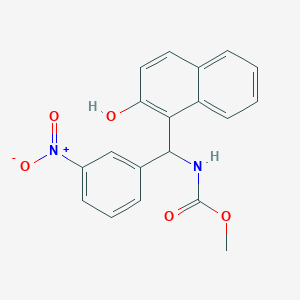
Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a naphthalene ring, a nitrophenyl group, and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate typically involves a multi-component condensation reaction. One common method involves the reaction of 2-naphthol, an aromatic aldehyde, and methyl carbamate in the presence of a catalyst. Various catalysts can be used, including magnesium hydrogen sulfate, Brønsted acidic ionic liquids, and cerium (IV) sulfate tetrahydrate . The reaction is usually carried out under solvent-free conditions, which makes it environmentally friendly and efficient.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow processes. The use of solid acid catalysts, such as magnesium hydrogen sulfate, allows for the efficient and high-yield production of the compound. The reaction conditions are optimized to ensure short reaction times and easy workup procedures .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The carbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate involves its interaction with various molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo redox reactions, which contribute to its biological activity. The exact molecular pathways depend on the specific application and the target molecules involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2-hydroxynaphthalen-1-yl)(phenyl)methylcarbamate
- Methyl (2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate
Uniqueness
Methyl ((2-hydroxynaphthalen-1-yl)(3-nitrophenyl)methyl)carbamate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H16N2O5 |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
methyl N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]carbamate |
InChI |
InChI=1S/C19H16N2O5/c1-26-19(23)20-18(13-6-4-7-14(11-13)21(24)25)17-15-8-3-2-5-12(15)9-10-16(17)22/h2-11,18,22H,1H3,(H,20,23) |
Clé InChI |
ZHNMJOOJCPMUQE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


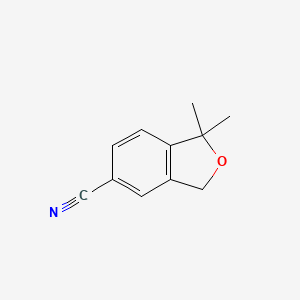
![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)

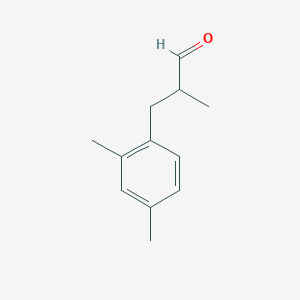
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)
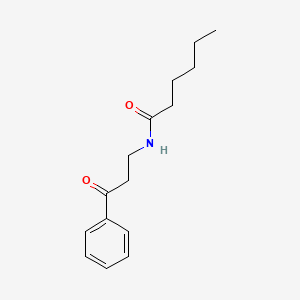
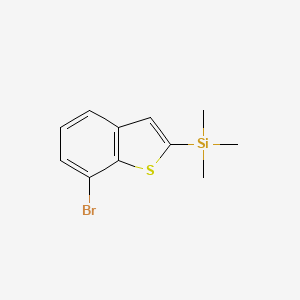
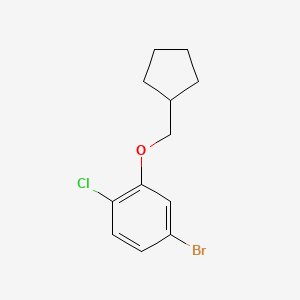
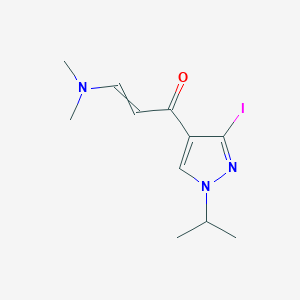
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
